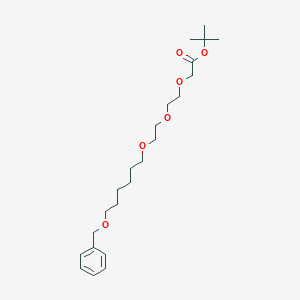

Boc-C1-PEG3-C4-OBn

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-C1-PEG3-C4-OBn, également connu sous le nom de PROTAC Linker 15, est un composé utilisé principalement comme un lien dans la synthèse des Chimères de Ciblage de la Protéolyse (PROTAC). Les PROTAC sont des molécules conçues pour dégrader sélectivement les protéines cibles en exploitant le système ubiquitine-protéasome dans les cellules. This compound se caractérise par sa composition en polyéthylène glycol (PEG), qui confère aux molécules PROTAC une flexibilité et une solubilité .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Boc-C1-PEG3-C4-OBn implique plusieurs étapes, en commençant par la protection des groupes fonctionnels et la formation de la chaîne PEG. La voie de synthèse typique comprend:

Protection des groupes hydroxyles: Les groupes hydroxyles sont protégés en utilisant des groupes tert-butyloxycarbonyle (Boc).

Formation de la chaîne PEG: La chaîne PEG est formée en reliant des unités d'éthylène glycol.

Réactions de couplage: La chaîne PEG est couplée avec des groupes benzyles et d'autres groupes fonctionnels pour former le composé final.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique:

Synthèse en masse: De grandes quantités de matières premières sont utilisées pour produire la chaîne PEG.

Purification: Le composé est purifié en utilisant des techniques telles que la chromatographie sur colonne et la recristallisation.

Contrôle qualité: Le produit final est soumis à des mesures de contrôle qualité rigoureuses pour garantir la pureté et la cohérence.

Analyse Des Réactions Chimiques

Types de réactions

Boc-C1-PEG3-C4-OBn subit diverses réactions chimiques, notamment:

Réactions de substitution: Le groupe benzyle peut être substitué par d'autres groupes fonctionnels.

Réactions de déprotection: Les groupes Boc peuvent être éliminés en milieu acide pour exposer les groupes hydroxyles.

Réactions de couplage: Le composé peut être couplé avec d'autres molécules pour former des PROTAC.

Réactifs et conditions communes

Conditions acides: Utilisées pour la déprotection des groupes Boc.

Catalyseurs basiques: Utilisés pour les réactions de substitution.

Solvants: Les solvants courants incluent le diméthylsulfoxyde (DMSO) et le dichlorométhane (DCM).

Produits majeurs

Les principaux produits formés à partir de ces réactions incluent diverses molécules PROTAC conçues pour cibler des protéines spécifiques en vue de leur dégradation .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment:

Chimie: Utilisé dans la synthèse des PROTAC pour étudier les mécanismes de dégradation des protéines.

Biologie: Employé dans des études cellulaires pour étudier le rôle de protéines spécifiques.

Médecine: Applications thérapeutiques potentielles dans le ciblage des protéines liées aux maladies en vue de leur dégradation.

Industrie: Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques.

Mécanisme d'action

This compound fonctionne comme un lien dans les molécules PROTAC. Le mécanisme implique:

Liaison à l'E3 Ubiquitine Ligase: Une extrémité de la molécule PROTAC se lie à une E3 ubiquitine ligase.

Liaison à la protéine cible: L'autre extrémité se lie à la protéine cible.

Ubiquitination et dégradation: La protéine cible est ubiquitinée et ensuite dégradée par le protéasome.

Applications De Recherche Scientifique

Boc-C1-PEG3-C4-OBn has a wide range of scientific research applications, including:

Chemistry: Used in the synthesis of PROTACs for studying protein degradation mechanisms.

Biology: Employed in cellular studies to investigate the role of specific proteins.

Medicine: Potential therapeutic applications in targeting disease-related proteins for degradation.

Industry: Used in the development of new drugs and therapeutic agents.

Mécanisme D'action

Boc-C1-PEG3-C4-OBn functions as a linker in PROTAC molecules. The mechanism involves:

Binding to E3 Ubiquitin Ligase: One end of the PROTAC molecule binds to an E3 ubiquitin ligase.

Binding to Target Protein: The other end binds to the target protein.

Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.

Comparaison Avec Des Composés Similaires

Composés similaires

Boc-C2-PEG4-C5-OBn: Un autre lien PROTAC avec une longueur de chaîne PEG légèrement différente.

Boc-C3-PEG5-C6-OBn: Un lien PROTAC avec une chaîne PEG plus longue et des groupes fonctionnels différents.

Unicité

Boc-C1-PEG3-C4-OBn est unique en raison de sa longueur de chaîne PEG spécifique et de ses groupes fonctionnels, qui offrent une flexibilité et une solubilité optimales pour la synthèse des PROTAC. Sa structure spécifique permet une liaison et une dégradation efficaces des protéines cibles.

Propriétés

IUPAC Name |

tert-butyl 2-[2-[2-(6-phenylmethoxyhexoxy)ethoxy]ethoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O6/c1-23(2,3)29-22(24)20-28-18-17-26-16-15-25-13-9-4-5-10-14-27-19-21-11-7-6-8-12-21/h6-8,11-12H,4-5,9-10,13-20H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTVTEMDPRBJLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCCCCCOCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2676826.png)

![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2676829.png)

![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2676835.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidin-3-yl]acetic acid](/img/structure/B2676837.png)

![3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2676844.png)